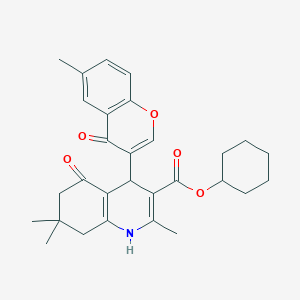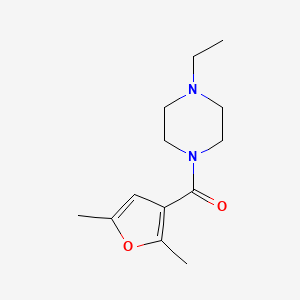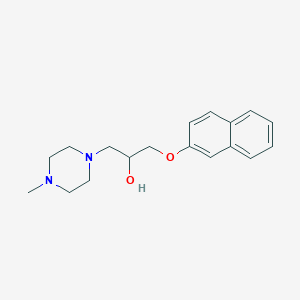![molecular formula C15H13BrClN3O3 B4923975 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4923975.png)
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide, also known as BCA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BCA is a member of the benzamide family of compounds, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has also been shown to inhibit the activation of certain signaling pathways, such as NF-κB and STAT3, which are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory activity, and inhibition of DNA repair. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has also been shown to have antioxidant properties, and has been studied for its potential as a treatment for oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these pathways. However, one limitation of using 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide, including further studies on its mechanism of action, optimization of its synthesis for higher yields and purity, and investigation of its potential as a treatment for cancer and inflammatory diseases. Additionally, further studies on the toxicity of 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide and its potential side effects are needed to fully understand its safety profile.
Métodos De Síntesis
The synthesis of 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide involves several steps, starting with the reaction of 2-bromoaniline with 2-chloro-4-nitrobenzoyl chloride to form 2-bromo-N-(2-chloro-4-nitrophenyl)benzamide. This intermediate is then reacted with ethylenediamine to form the final product, 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide. The synthesis of 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been optimized to yield high purity and high yields of the final product.
Aplicaciones Científicas De Investigación
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been shown to inhibit the growth of cancer cells in vitro, and has been studied in animal models for its potential as an anti-cancer agent. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has also been shown to have anti-inflammatory properties, and has been studied for its potential as a treatment for inflammatory diseases.
Propiedades
IUPAC Name |
2-bromo-N-[2-(2-chloro-4-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O3/c16-12-4-2-1-3-11(12)15(21)19-8-7-18-14-6-5-10(20(22)23)9-13(14)17/h1-6,9,18H,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVVBIGZQRALIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4923900.png)
![N-[2-(4-fluorophenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4923905.png)
![1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B4923911.png)

![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4923922.png)
![N-{5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B4923929.png)

![3-(benzyloxy)-N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4923935.png)
![2-(4-chlorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4923943.png)
![3-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-3,4-dihydro-2(1H)-isoquinolinyl]benzoic acid](/img/structure/B4923951.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4923969.png)
![N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4923981.png)
